N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide
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Overview
Description
N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide is a complex organic compound with a molecular formula of C28H33N3O3 and a molecular weight of 459.580 Da . This compound is characterized by the presence of a furan ring substituted with cyano and methoxyphenyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide typically involves the cyanoacetylation of amines. This process can be carried out through various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Condensation Reagents: Such as aldehydes and ketones.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles .
Scientific Research Applications
N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide involves its interaction with molecular targets and pathways. The compound’s cyano and methoxyphenyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide include:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.
Aryl Cyanoacetamides: These compounds have aryl groups attached to the cyanoacetamide moiety and are used in similar synthetic and biological applications.
Uniqueness
The uniqueness of N,N-dibutyl-N’-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide lies in its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H33N3O3 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]methanimidamide |
InChI |
InChI=1S/C28H33N3O3/c1-5-7-17-31(18-8-6-2)20-30-28-25(19-29)26(21-9-13-23(32-3)14-10-21)27(34-28)22-11-15-24(33-4)16-12-22/h9-16,20H,5-8,17-18H2,1-4H3/b30-20+ |
InChI Key |
ZXBXJXGHXVVZNS-TWKHWXDSSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C=N/C1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Canonical SMILES |
CCCCN(CCCC)C=NC1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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